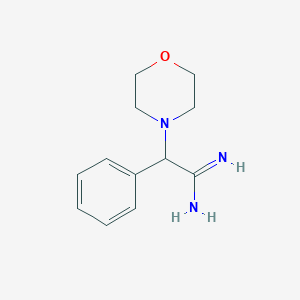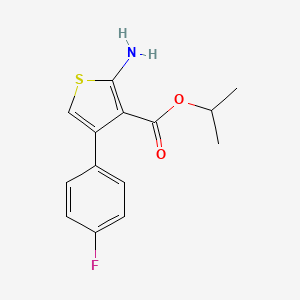![molecular formula C19H27NO3 B2934097 4-[(Dibutylamino)methyl]-6-hydroxy-7-methylchromen-2-one CAS No. 859863-50-6](/img/structure/B2934097.png)
4-[(Dibutylamino)methyl]-6-hydroxy-7-methylchromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
DNA Methylation and Demethylation Studies
4-[(Dibutylamino)methyl]-6-hydroxy-7-methylchromen-2-one is involved in DNA methylation, a crucial process in early embryonic development. It plays a significant role in the demethylation processes, essential for cell reprogramming in mammals. Researchers developed a method for quantifying 5-hydroxymethylcytosine in DNA using selective electrogenerated chemiluminescence (ECL) labeling, which may have applications in understanding epigenetic changes and gene regulation (Ma, Sun, Li, Qi, & Zheng, 2016).
Bioresource Technology
In bioresource technology, this compound is studied for its potential in biosynthesis pathways. For example, it's used in the biosynthesis of 4-Hydroxybutyric acid, a key platform chemical in the production of bioplastics and 1,4-butanediol. Researchers have explored its synthesis from methane, demonstrating its relevance in developing sustainable chemical production methods (Nguyen & Lee, 2021).
Environmental Applications
The compound's potential environmental applications include the study of tobacco-specific nitrosamines. It is significant in understanding the mechanisms of tobacco-related carcinogens, particularly in their activation to DNA alkylating species (Peterson, Mathew, & Hecht, 1991).
Agricultural Chemistry
In agricultural chemistry, derivatives of this compound are synthesized to understand the influence of hydroxyl groups in cytokinin activity, an important area in plant growth and development studies (Leonard, Hecht, Skoog, & Schmitz, 1969).
Carbon Dioxide Capture
Another application is in the field of carbon dioxide capture. Derivatives of this compound are synthesized for enhanced CO2 capture performance, which is critical in addressing environmental concerns related to greenhouse gas emissions (Singto, Supap, Idem, Tontiwachwuthikul, Tantayanon, Al-Marri, & Benamor, 2016).
作用機序
Target of Action
The compound “4-[(Dibutylamino)methyl]-6-hydroxy-7-methylchromen-2-one” is also known as Lumefantrine . It is primarily used as an antimalarial agent in combination with artemether for the treatment of acute uncomplicated malaria caused by Plasmodium falciparum . Therefore, its primary targets are the erythrocytic stages of Plasmodium spp .
Mode of Action
Available data suggest that lumefantrine inhibits the formation of β-hematin by forming a complex with hemin and inhibits nucleic acid and protein synthesis .
Biochemical Pathways
Lumefantrine affects the biochemical pathway of heme detoxification within the Plasmodium parasite. The parasite digests hemoglobin in its food vacuole, producing toxic heme. To detoxify the heme, the parasite biocrystallizes it to hemozoin (β-hematin). Lumefantrine inhibits the formation of β-hematin by forming a complex with hemin .
Pharmacokinetics
It is known that the compound is administered in combination with artemether for improved efficacy .
Result of Action
The result of Lumefantrine’s action is the effective treatment of acute uncomplicated malaria caused by Plasmodium falciparum, including malaria acquired in chloroquine-resistant areas .
特性
IUPAC Name |
4-[(dibutylamino)methyl]-6-hydroxy-7-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-4-6-8-20(9-7-5-2)13-15-11-19(22)23-18-10-14(3)17(21)12-16(15)18/h10-12,21H,4-9,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFSZDFOGKVCKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC1=CC(=O)OC2=C1C=C(C(=C2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(3,4-dimethylphenyl){2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2934014.png)
![Ethyl 2-(2-(benzo[d]isoxazol-3-ylmethylsulfonamido)thiazol-4-yl)acetate](/img/structure/B2934015.png)


![example 71 [US20090306039]](/img/structure/B2934020.png)
![N~6~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2934023.png)
![rac-(2R,3R)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis](/img/structure/B2934024.png)


![2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride](/img/no-structure.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[1-(3,4-difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propyl]amino}acetamide](/img/structure/B2934033.png)

![3-[6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2934037.png)